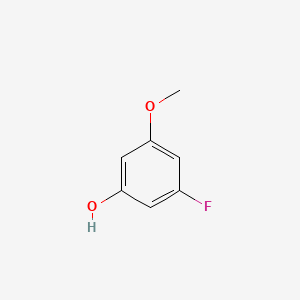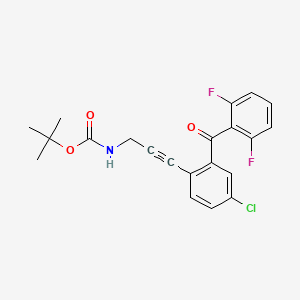
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate
概要
説明
“tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” is a chemical compound with the CAS No. 869366-03-0 . It has a molecular formula of C21H18ClF2NO3 and a molecular weight of 405.82 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” is complex, with multiple functional groups including a carbamate, a propynyl group, and a difluorobenzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” are not fully detailed in the available sources. It is known to be stored in dry conditions at 2-8°C .科学的研究の応用
Hydrogen Bonding Patterns : Some studies focus on understanding the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are related to tert-Butyl carbamates. These studies explore how molecules are linked through hydrogen bonds and other weak interactions, contributing to the knowledge of molecular structure and interactions (López et al., 2010).
Crystal Structures : Research has been conducted on the isomorphous crystal structures of tert-butyl carbamate derivatives. These studies provide insights into the molecular structures and bonding patterns, particularly focusing on hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).
Carbamate Derivatives : Investigations into various carbamate derivatives, including tert-butyl carbamates, have been carried out. These studies focus on the synthesis, structural characterization, and the interplay of strong and weak hydrogen bonds in these compounds (Das et al., 2016).
Synthetic Applications : There is research on the synthesis of specific tert-butyl carbamate compounds through various chemical reactions. These studies contribute to the field of organic synthesis and the development of new synthetic methods (Yang et al., 2009).
Catalytic Reactions : Studies have also been conducted on the use of tert-butyl carbamate derivatives in catalytic reactions, such as Cu(I)-catalyzed cycloadditions. These insights are valuable for developing new catalytic processes and understanding reaction mechanisms (Pušavec et al., 2014).
特性
IUPAC Name |
tert-butyl N-[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2NO3/c1-21(2,3)28-20(27)25-11-5-6-13-9-10-14(22)12-15(13)19(26)18-16(23)7-4-8-17(18)24/h4,7-10,12H,11H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIKFPDZZFBFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680541 | |
| Record name | tert-Butyl {3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate | |
CAS RN |
869366-03-0 | |
| Record name | tert-Butyl {3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-yn-1-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
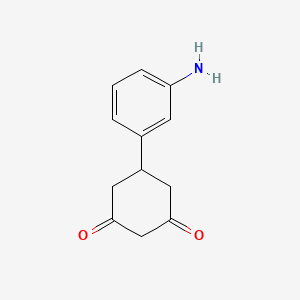
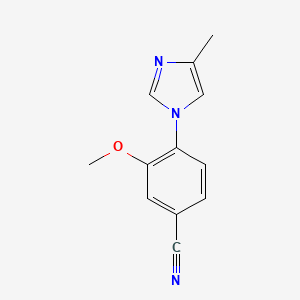
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)

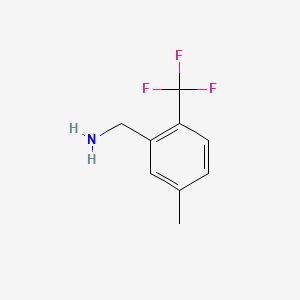
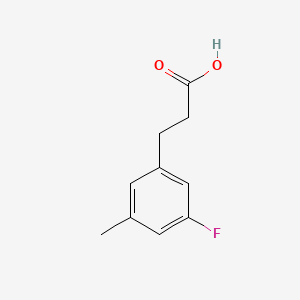
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
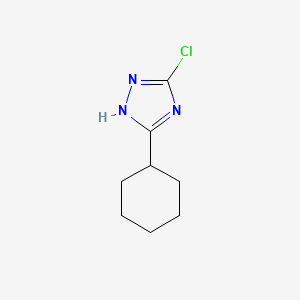
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

